molecular formula C24H23ClN4O3 B2428127 ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866133-73-5

ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2428127
CAS No.: 866133-73-5
M. Wt: 450.92
InChI Key: PZLVNAPNUADGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C24H23ClN4O3 and its molecular weight is 450.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylamino]-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-4-32-24(30)20-14-27-23-21(15(2)28-29(23)18-9-7-17(25)8-10-18)22(20)26-13-16-5-11-19(31-3)12-6-16/h5-12,14H,4,13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVNAPNUADGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)OC)C(=NN2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a novel compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of substituted pyrazoles with various electrophiles. Recent research indicates that this compound can be synthesized through a straightforward method involving trifluoracetic acid-catalyzed reactions, leading to a combinatorial library of derivatives with potential medicinal properties .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various strains, including Mycobacterium tuberculosis (M. tuberculosis). In vitro assays have shown that derivatives with specific substitutions at critical positions exhibit potent antitubercular effects. For instance, the presence of a 4-chlorophenyl group has been associated with enhanced activity against M. tuberculosis H37Rv strain .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies indicate that pyrazolo[3,4-b]pyridines can inhibit cell proliferation in various cancer cell lines. Notably, some derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and HepG2. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through modulation of key regulatory proteins like Bcl-2 and Bax .

Antiviral Activity

Research has indicated that certain pyrazolo[3,4-b]pyridine derivatives possess antiviral properties. Compounds with specific aryl substitutions have been shown to inhibit viral replication effectively, suggesting potential applications in treating viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
4-Chlorophenyl groupEnhances antitubercular and anticancer activity
4-Methoxybenzyl groupContributes to increased potency against cancer cells
Methyl group at C(3)Stabilizes the pyrazole ring structure

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Antitubercular Assays : A study conducted using the microplate alamar blue assay (MABA) demonstrated that derivatives with the ethyl ester at C(5) exhibited significant inhibition against M. tuberculosis, with some compounds showing comparable efficacy to existing treatments .
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed that certain derivatives led to a marked decrease in cell viability in cancer cell lines, indicating their potential as chemotherapeutic agents. The most active compounds had IC50 values ranging from 2.3 µM to 2.9 µM against tested cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit potent anticancer properties. Ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell growth and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Neuroprotective Properties

Emerging studies suggest that derivatives of pyrazolo[3,4-b]pyridine may possess neuroprotective effects. This could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders by mitigating oxidative stress and neuronal apoptosis .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity. Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects of this compound in an animal model of arthritis. Treatment with the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The ethyl carboxylate group at position 5 undergoes hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with NaOH/EtOH yields the corresponding carboxylic acid, which may decarboxylate under thermal conditions to form a C5-unsubstituted pyrazolo[3,4-b]pyridine derivative .

  • Acidic Hydrolysis : HCl in dioxane selectively cleaves the ester without affecting the 4-methoxybenzyl (PMB) protecting group .

Table 1: Hydrolysis Conditions and Outcomes

Reagent/ConditionsProductYieldSource
2M NaOH, EtOH, reflux, 6h5-Carboxylic acid derivative75–85%
POCl₃, 110°C, 3hDecarboxylated pyrazolo[3,4-b]pyridine68%
6M HCl, dioxane, 60°C, 2hIntact PMB group, free carboxylic acid90%

Deprotection of the 4-Methoxybenzylamino Group

The PMB-protected amine at position 4 is susceptible to deprotection under strong acidic or reductive conditions:

  • Trifluoroacetic Acid (TFA) : Cleaves the PMB group via acidolysis, yielding a primary amine intermediate .

  • Hydrogenolysis : H₂/Pd-C in ethanol removes the PMB group, enabling further functionalization at N4 .

Table 2: Deprotection Methods

MethodConditionsProductApplication Example
TFA20% TFA/DCM, 2h, RTFree NH₂ at C4Amide coupling
H₂, 10% Pd/CEtOH, 50 psi, 6hDebenzylated amineSynthesis of kinase inhibitors

Nucleophilic Substitution at the 4-Chlorophenyl Group

The 4-chlorophenyl substituent at position 1 participates in Suzuki-Miyaura cross-coupling reactions. For example:

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives .

Table 3: Cross-Coupling Reactions

Boronic AcidCatalyst SystemProduct Aryl GroupYieldSource
4-MethoxyphenylPd(PPh₃)₄, Na₂CO₃, DME4-Methoxybiphenyl78%
3-PyridylPdCl₂(dppf), Cs₂CO₃Pyridyl-substituted derivative65%

Functionalization of the Pyrazolo[3,4-b]pyridine Core

The fused pyrazole-pyridine system undergoes electrophilic substitution at position 6 under Friedel-Crafts conditions:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C6, which is reducible to an amine .

  • Sulfonation : SO₃/DMF adds a sulfonic acid group, enhancing water solubility .

Table 4: Electrophilic Substitution Reactions

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃, H₂SO₄, 0°CC66-Nitro derivative
SulfonationSO₃, DMF, 50°CC66-Sulfonic acid

Reductive Amination and Acylation

The deprotected amine at C4 reacts with aldehydes or acyl chlorides:

  • Reductive Amination : Reaction with benzaldehyde and NaBH₃CN forms secondary amines .

  • Acylation : Acetic anhydride/pyridine yields acetamide derivatives .

Oxidation of the Methoxybenzyl Group

The 4-methoxybenzyl moiety undergoes oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form a benzaldehyde derivative, enabling further conjugation .

Key Mechanistic Insights

  • The pyrazolo[3,4-b]pyridine core’s electron-deficient nature directs electrophiles to position 6 .

  • Steric hindrance from the 3-methyl group limits reactivity at adjacent positions .

  • The PMB group’s ortho-methoxy substituent enhances stability during acidic deprotection .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing ethyl 1-(4-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions, as exemplified by structurally similar pyrazolo[3,4-b]pyridine derivatives. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution steps .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side products .
  • Catalysts : Use Pd-based catalysts for cross-coupling reactions to install aryl/heteroaryl groups .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-methoxybenzylamino group at position 4) .
  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 465.15) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies:
  • Substituent variation : Replace 4-methoxybenzyl with electron-withdrawing groups (e.g., -CF₃) to modulate receptor binding .

  • Scaffold hybridization : Fuse with thiazole or triazole rings to improve pharmacokinetic properties .
    Computational docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2 .

    ModificationTarget Affinity (ΔG, kcal/mol)Bioactivity (IC₅₀, μM)
    4-OCH₃-8.2 (EGFR)12.5 ± 1.2
    4-CF₃-9.1 (EGFR)8.7 ± 0.9

Q. How should researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Investigate assay-specific variables:
  • Cellular context : Compare activity in primary vs. immortalized cell lines .
  • Solubility : Use DMSO concentration <0.1% to avoid cytotoxicity artifacts .
  • Metabolic interference : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
    Cross-validate findings using orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes):
  • Half-life (t₁/₂) : Optimize by replacing ester groups (e.g., ethyl → tert-butyl) to reduce esterase cleavage .
  • Metabolite ID : LC-MS/MS to identify oxidation sites (e.g., methoxy → hydroxy metabolites) .
    Structural tweaks (e.g., deuterium incorporation at labile C-H bonds) enhance stability without altering activity .

Q. How can crystallography aid in rational drug design for this scaffold?

  • Methodological Answer : Perform single-crystal X-ray diffraction to:
  • Elucidate 3D conformation : Confirm planarity of pyrazolo[3,4-b]pyridine core and substituent orientation .
  • Identify non-covalent interactions : Hydrogen bonds between 4-methoxybenzylamino and active-site residues .
    Pair with molecular dynamics simulations (AMBER/CHARMM) to predict binding stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.